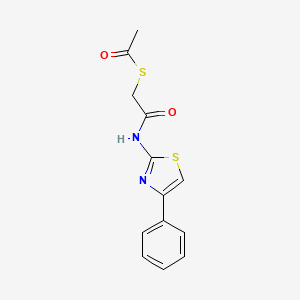![molecular formula C14H14N2O2S2 B6479361 2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 891476-23-6](/img/structure/B6479361.png)
2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as ASTA) is an organosulfur compound that is of interest to the scientific research community. It has a wide range of applications, from being used in the synthesis of other compounds to being studied for its potential biological effects.
作用机制
The exact mechanism of action of ASTA is still not fully understood. However, it is believed that ASTA acts by binding to the cell membrane and disrupting its structure, leading to the inhibition of cell growth and division. In addition, ASTA has been shown to inhibit the activity of certain enzymes, such as the enzyme glutathione reductase, which is involved in the detoxification of certain compounds.
Biochemical and Physiological Effects
ASTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ASTA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes, such as glutathione reductase. In vivo studies have shown that ASTA can reduce inflammation and pain, as well as reduce the production of certain cytokines, such as interleukin-6.
实验室实验的优点和局限性
ASTA has several advantages for lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. However, ASTA does have some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in certain experiments. In addition, ASTA can be toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
未来方向
There are a number of potential future directions for research on ASTA. One potential direction is to further investigate its potential biological effects, such as its ability to inhibit the growth of certain bacteria and fungi, and its potential anti-inflammatory properties. Another potential direction is to investigate the potential therapeutic applications of ASTA, such as its potential use as an anti-cancer agent. Additionally, further research could be conducted to investigate the exact mechanism of action of ASTA, as well as to develop more efficient methods of synthesis.
合成方法
ASTA can be synthesized using a variety of methods. One method involves the reaction of 4-methylphenyl thiosemicarbazide with acetic anhydride in the presence of pyridine. This reaction yields ASTA in a yield of up to 95%. Other methods of synthesis include the reaction of 4-methylphenyl thiosemicarbazide with ethyl acetate, acetic anhydride, and dimethylformamide.
科学研究应用
ASTA has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 2-(4-methylphenylthio)-4-methylthiazole, 2-(4-methylphenylthio)-4-methylthiazole-5-carboxylic acid, and 2-(4-methylphenylthio)-4-methylthiazole-5-carboxylic acid-3-carboxylic acid. ASTA has also been studied for its potential biological effects, such as its ability to inhibit the growth of certain bacteria and fungi.
属性
IUPAC Name |
S-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-3-5-11(6-4-9)12-7-20-14(15-12)16-13(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBMGCOTIMOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl) ethanethioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-butoxyphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6479280.png)
![4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B6479287.png)
![N-(4-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6479325.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479334.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479340.png)
![N-(2-bromo-4-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479348.png)
![ethyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479351.png)
![methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479353.png)
![2'-amino-7'-methyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479356.png)

![N-(2-ethoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479371.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6479378.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6479385.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6479393.png)